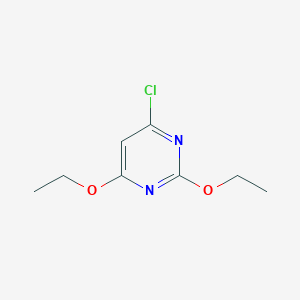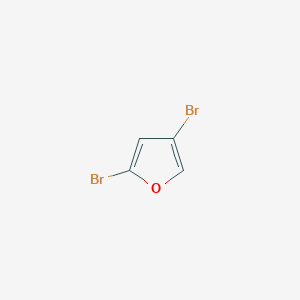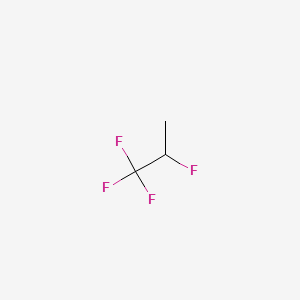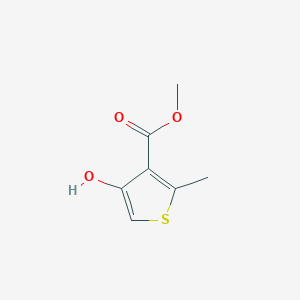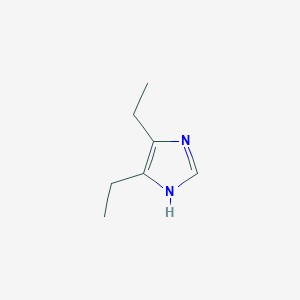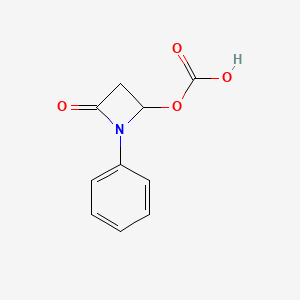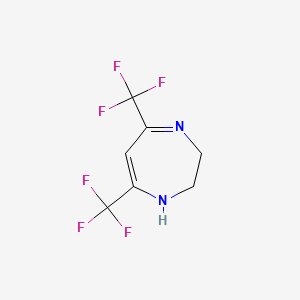
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Übersicht
Beschreibung
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (BTD) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTD is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors involved in various biological processes. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine induces apoptosis is not fully understood, but it is believed to involve the activation of various signaling pathways.
Biochemical and Physiological Effects
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been shown to have various biochemical and physiological effects, including antiviral and anticancer activities, as well as anti-inflammatory and antioxidant activities. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been shown to inhibit the replication of the HIV virus by inhibiting the activity of the HIV-1 integrase enzyme. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block in organic synthesis. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be synthesized using various methods, and its synthesis can be easily scaled up for large-scale production. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is also a versatile building block in organic synthesis, allowing for the synthesis of various heterocyclic compounds. However, 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine also has limitations for lab experiments, including its toxicity and potential side effects. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine should be handled with care in the lab, and its toxicity and potential side effects should be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, including the development of new drugs for the treatment of viral and cancerous diseases, the synthesis of new materials with unique properties, and the development of new synthetic methodologies. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has shown promising results as a potential drug candidate for the treatment of viral and cancerous diseases, and further research is needed to fully understand its mechanism of action and potential side effects. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can also be used as a building block in the synthesis of new materials with unique properties, such as luminescent materials and conducting polymers. Finally, the development of new synthetic methodologies using 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine as a building block can lead to the synthesis of new heterocyclic compounds with unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been shown to have potent antiviral and anticancer activities, making it a promising candidate for the development of new drugs. 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has also been used as a building block in the synthesis of new materials with unique properties, such as luminescent materials and conducting polymers. In organic synthesis, 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been used as a versatile building block in the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGXJAHEBLONMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565137 | |
| Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28598-72-3 | |
| Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




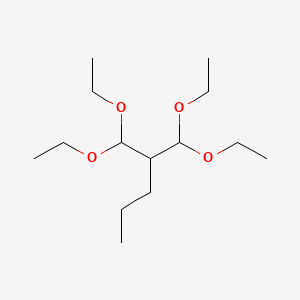
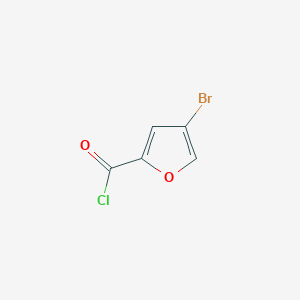

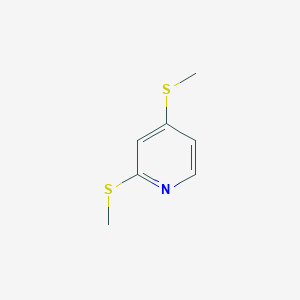
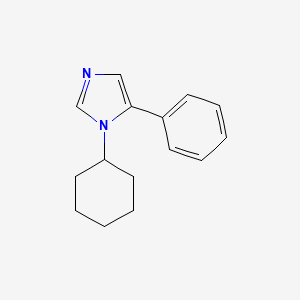
![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)
